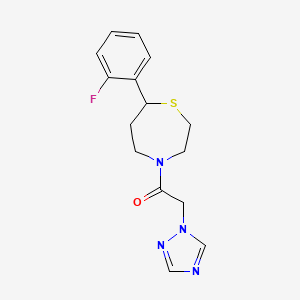

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of a thiazepane ring, a fluorophenyl group, and a triazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps:

-

Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol. The reaction conditions often require a base (e.g., sodium hydroxide) and a solvent like ethanol, under reflux conditions.

-

Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step might involve the use of a fluorobenzene derivative and a suitable nucleophile under conditions such as heating in the presence of a catalyst.

-

Attachment of the Triazole Moiety: : The triazole ring can be attached through a click chemistry approach, typically involving an azide and an alkyne in the presence of a copper catalyst (CuSO₄ and sodium ascorbate) under mild conditions.

-

Final Coupling: : The final step involves coupling the intermediate compounds to form the target molecule. This might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Analyse Des Réactions Chimiques

Types of Reactions

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon, leading to the reduction of any reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Sodium hydride in DMF (dimethylformamide), potassium carbonate in acetone.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Antifungal Activity

The compound has been noted for its antifungal properties, which are primarily attributed to the triazole component. Triazoles are known to inhibit ergosterol synthesis, an essential element of fungal cell membranes. Preliminary studies suggest that this specific compound exhibits enhanced antifungal activity compared to traditional agents like fluconazole and voriconazole, making it a potential candidate for treating resistant fungal infections.

Pharmacological Studies

Research indicates that the dual-action mechanism derived from both the thiazepane and triazole components may offer synergistic effects against resistant strains of fungi. This characteristic could lead to the development of more effective antifungal therapies that circumvent resistance mechanisms commonly seen with existing treatments.

Synthesis and Derivatives

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multiple steps that can be tailored based on available starting materials and desired yields. The ability to synthesize derivatives with modified biological activities enhances its applicability in drug development.

Future Research Directions

Ongoing research is required to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with fungal cells.

- Optimization of Pharmacological Properties : Investigating modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Conducting trials to establish safety profiles and therapeutic effectiveness in humans.

Mécanisme D'action

The mechanism of action of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a bromophenyl group.

Uniqueness

The presence of the fluorophenyl group in 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can impart unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development. The combination of the thiazepane ring and the triazole moiety also provides a distinctive scaffold for further chemical modifications and biological evaluations.

Activité Biologique

The compound 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic molecule characterized by its thiazepane ring and the presence of a fluorophenyl group. This structure suggests potential biological activity, particularly in pharmacological applications. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN3OS, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.

- Introduction of the Fluorophenyl Group : This step often employs nucleophilic aromatic substitution using fluorinated benzene derivatives.

- Attachment of the Triazole Moiety : The triazole ring is introduced via coupling reactions with triazole derivatives.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors influencing signaling pathways related to inflammation or infection.

The presence of the fluorophenyl group enhances hydrophobic interactions and binding affinity to biological targets, while the thiazepane ring contributes to the compound's stability and bioavailability.

Biological Activity

Research on the biological activity of this compound has shown promising results in various studies:

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance:

- Staphylococcus aureus : Effective inhibition observed at concentrations as low as 10 µg/mL.

Anticancer Properties

Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. For example:

- HeLa Cells : Exhibited a reduction in viability by over 50% at concentrations above 20 µM after 48 hours of treatment.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(triazolyl)ethanone | Chlorine instead of fluorine | Moderate antibacterial activity |

| 1-(7-(Phenyl)-1,4-thiazepan-4-yl)-2-(triazolyl)ethanone | Lacks halogen substitution | Lower binding affinity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study on its efficacy against resistant bacterial strains showed that it outperformed traditional antibiotics in certain cases.

- Case Study 2 : Research into its anticancer properties indicated that it could be a candidate for further development in cancer therapies due to its ability to selectively target tumor cells.

Propriétés

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4OS/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-22-14)15(21)9-20-11-17-10-18-20/h1-4,10-11,14H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVYUMDLEJNDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.